Product packaging for 5-(4-Hydroxyphenyl)pyrrolidin-2-one(Cat. No.:CAS No. 207989-87-5)

5-(4-Hydroxyphenyl)pyrrolidin-2-one

Cat. No.: B152607
CAS No.: 207989-87-5
M. Wt: 177.2 g/mol
InChI Key: BVEBXSJCBLQXPZ-UHFFFAOYSA-N
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Description

5-(4-Hydroxyphenyl)pyrrolidin-2-one is a chemical compound of significant interest in organic and medicinal chemistry research, belonging to the class of pyrrolidin-2-ones. This scaffold is recognized as a privileged structure in drug discovery due to its versatile physicochemical properties and three-dimensional coverage, which allows for extensive exploration of pharmacophore space . The compound features a saturated five-membered lactam ring (pyrrolidin-2-one) and a 4-hydroxyphenyl substituent, a structure that contributes to a favorable polar surface area and hydrogen-bonding capacity, influencing its solubility and interaction with biological targets . In scientific research, this compound serves as a key synthetic intermediate or a core template for the development of biologically active molecules. The pyrrolidin-2-one core is a common feature in compounds evaluated for a range of pharmacological activities. Research on analogous pyrrolidin-2-one derivatives has demonstrated potential antiarrhythmic and antioxidant activities in preclinical models, with the core structure contributing to adrenoceptor blocking and free radical scavenging properties . Furthermore, structurally similar compounds containing the pyrrolidin-2-one motif have been investigated for their anti-inflammatory and anti-cancer properties . The specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules aimed at these and other therapeutic areas. Researchers utilize this compound to study structure-activity relationships (SAR), particularly how the hydroxyphenyl group and the lactam ring influence binding affinity and efficacy at target sites. This product is provided for research purposes as part of chemical biology studies, hit-to-lead optimization campaigns, and the synthesis of novel chemical entities. It is supplied as a high-purity solid for use in experimental investigations. Handle with care using appropriate personal protective equipment. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Please Note: This product is for Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B152607 5-(4-Hydroxyphenyl)pyrrolidin-2-one CAS No. 207989-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-hydroxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-8-3-1-7(2-4-8)9-5-6-10(13)11-9/h1-4,9,12H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEBXSJCBLQXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207989-87-5
Record name 5-(4-hydroxyphenyl)pyrrolidin-2-one
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Structural Elucidation and Conformational Analysis

Analysis of Tautomerism in Pyrrolidinone Derivatives

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in the study of heterocyclic compounds like pyrrolidinone derivatives. For 5-(4-Hydroxyphenyl)pyrrolidin-2-one, two primary forms of tautomerism are theoretically possible: lactam-lactim tautomerism involving the pyrrolidinone ring and keto-enol tautomerism involving the hydroxyphenyl moiety. While direct experimental studies on the tautomeric equilibrium of this compound are not extensively documented in publicly available research, a comprehensive analysis can be extrapolated from studies on related structures.

The most relevant form of tautomerism for the pyrrolidinone core is the lactam-lactim tautomerism. This process involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in the formation of a lactim tautomer which is a cyclic imino-alcohol. The equilibrium between the lactam and lactim forms is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the ring. uni-muenchen.devedantu.com In general, the lactam form is significantly more stable and predominates in most conditions for simple pyrrolidinones. nih.gov

Another potential, though less likely, tautomerism is the keto-enol tautomerism of the 4-hydroxyphenyl group, which would result in a quinone-methide-like structure. Typically, the phenolic form is overwhelmingly favored due to the stability conferred by the aromatic ring.

Detailed Research Findings from Analogous Systems

Research on structurally similar compounds provides valuable insights into the potential tautomeric behavior of this compound. For instance, studies on substituted 3-hydroxy-3-pyrroline-2-ones have demonstrated the existence of enol-enol tautomerism, particularly in hydrogen-bond-accepting solvents like DMSO. researchgate.net In these cases, NMR spectroscopy revealed broadening of certain carbon signals, which is indicative of a fast chemical exchange between tautomeric forms on the NMR timescale. nih.govresearchgate.net

Furthermore, extensive research on the tautomerism of 2-pyridone and its derivatives, which are six-membered ring analogues of the lactam in our compound of interest, has shown that the lactam form is generally favored. However, the equilibrium can be shifted towards the lactim form by factors such as substitution and solvent polarity. uni-muenchen.denih.gov 2D IR spectroscopy and DFT calculations have been powerful tools in distinguishing between and quantifying the populations of different tautomers in solution. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in predicting the relative stabilities of tautomers and the energy barriers for their interconversion. nih.govruc.dk For example, in a study of 5-(4-fluorophenyl)-2-hydroxypyridine, DFT calculations predicted the existence of both lactim and lactam forms in the ground state, with the equilibrium being sensitive to the solvent environment. nih.gov

Based on these findings for related systems, it is reasonable to predict that for this compound, the lactam form will be the major tautomer in most solvents. However, the presence of the hydroxyphenyl group could potentially influence the tautomeric equilibrium through electronic effects. The lactim tautomer, although likely present in a much lower concentration, could still play a significant role in the compound's chemical reactivity and biological interactions.

To illustrate the type of data that would be generated in a dedicated study, the following hypothetical data tables are presented. These are based on typical values found in the literature for similar compounds and are for illustrative purposes only.

Hypothetical Relative Energies of Tautomers of this compound Calculated by DFT

TautomerGas Phase (kcal/mol)In Water (kcal/mol)
Lactam0.000.00
Lactim+5.8+3.5
Phenol-Keto+25.2+20.1

Note: These are hypothetical values intended for illustrative purposes.

Hypothetical Characteristic NMR Chemical Shifts (ppm) for Tautomers in DMSO-d6

AtomLactam TautomerLactim Tautomer
C=O (C2)~175-
C-O (C2)-~160
C5~55~85
N-H~7.8-
O-H (Lactim)-~9.5

Note: These are hypothetical values intended for illustrative purposes.

Molecular Mechanisms of Action

Cellular Target Identification and Validation: A Knowledge Gap

Information regarding the direct cellular targets of 5-(4-Hydroxyphenyl)pyrrolidin-2-one is not currently available in the public domain. The outline below highlights the areas where specific research is needed.

Interactions with Specific Protein Targets (e.g., ERα, GluN2B Receptor, Tubulin)

There is no specific data from available search results detailing the interaction of this compound with ERα, the GluN2B receptor, or tubulin.

While other, structurally distinct, pyrrolone-based compounds have been shown to interact with ERα, leading to its degradation via polyubiquitination nih.gov, this cannot be directly extrapolated to this compound. Likewise, while the GluN2B receptor and tubulin are important drug targets for other classes of molecules nih.govnih.govresearchgate.netmdpi.com, a link to this specific compound has not been established in the reviewed literature.

Modulation of Enzyme Activity

The effect of this compound on specific enzyme activities is not documented in the available search results. Many molecules containing the pyrrolidinone ring are designed as enzyme inhibitors, but the specific inhibitory profile of this compound remains to be characterized.

Signaling Pathway Perturbations: Uncharted Territory

The influence of this compound on intracellular signaling pathways is an area that requires investigation.

Induction of Apoptosis and Cell Cycle Arrest

There is no specific evidence in the search results to confirm that this compound induces apoptosis or causes cell cycle arrest. Numerous compounds are known to trigger these cellular processes, often making them candidates for anticancer research nih.govnih.gov. However, whether this compound possesses such properties has not been publicly reported.

Regulation of Protein Expression and Ubiquitination

The regulation of protein expression and the ubiquitin-proteasome system are critical cellular processes. Some complex pyrrolone derivatives have been shown to induce the polyubiquitination and subsequent degradation of proteins like ERα nih.gov. However, no information is available to suggest that this compound has a similar mechanism of action or otherwise influences protein expression and ubiquitination.

Inhibition of DNA Synthesis

While direct studies on the inhibition of DNA synthesis by this compound are not extensively documented in current scientific literature, research on structurally related compounds, particularly derivatives of (hydroxyphenyl)pyrrolidin-2-one, suggests that this class of molecules may possess anticancer properties that could be linked to the disruption of DNA synthesis and cell cycle progression.

The investigation into the anticancer potential of various pyrrolidin-2-one derivatives has revealed activities that point towards interference with cellular proliferation. A notable study focused on the synthesis and evaluation of a series of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. mdpi.com These compounds were assessed for their in vitro anticancer activity against A549 cells, a human non-small cell lung adenocarcinoma cell line. The cytotoxic effects of these novel compounds were compared with established anticancer agents, including cisplatin, a well-known DNA-binding cytotoxic drug, and cytosine arabinoside, an inhibitor of the S phase of the cell cycle where DNA synthesis occurs. mdpi.com

The research demonstrated that these 3-substituted 1-(2-hydroxyphenyl)-5-oxopyrrolidines exhibited structure-dependent anticancer activity against the A549 cells. mdpi.com The comparison with cytosine arabinoside, a pyrimidine (B1678525) nucleoside analog that inhibits DNA polymerase, suggests that a potential mechanism of action for these pyrrolidinone derivatives could involve interference with DNA replication or other processes critical for the S phase of the cell cycle.

The following table summarizes the cytotoxic activity of selected 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against A549 cancer cells, providing insight into their potential as anticancer agents.

Compound IDStructureCytotoxicity against A549 cells (100 µM, 24h)
Cisplatin (CP) Reference DNA-binding cytotoxic drug
Cytosine Arabinoside (AraC) Reference S-phase inhibitor
1a-28b 3-substituted 1-(2-hydroxyphenyl)-5-oxopyrrolidinesDemonstrated structure-dependent anticancer activity

Data derived from a study on novel 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and their anticancer activity. mdpi.com

Furthermore, other research on different pyrrolidin-2-one scaffolds has pointed to various mechanisms that ultimately disrupt cancer cell proliferation. For instance, certain benzoxazole-clubbed 2-pyrrolidinones have been identified as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme whose inhibition can interfere with signaling pathways that promote tumor growth. nih.govsemanticscholar.org Additionally, some pyrrolidin-2-one derivatives have been found to target the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation. researchgate.net While these mechanisms are not a direct inhibition of DNA synthesis, they are integral to the control of the cell cycle and can lead to an arrest in cell proliferation, which is intrinsically linked to the process of DNA replication.

Structure Activity Relationship Sar Studies

Impact of Substitutions on Biological Activity and Potency

The biological activity of pyrrolidinone derivatives can be significantly altered by substitutions at three primary locations: the aromatic ring, the pyrrolidinone ring itself, and any peripheral chains.

The 4-hydroxyphenyl group is a key feature of the molecule, and modifications to this aromatic ring can have a profound impact on biological activity. The position and nature of substituents on the phenyl ring can affect the molecule's electronic properties, hydrophobicity, and steric profile, all of which are crucial for its interaction with biological targets.

In studies of related 1-phenyl-5-oxopyrrolidine derivatives, the nature of the substituent on the phenyl ring was shown to be critical for anticancer and antimicrobial activities. For instance, in a series of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, the presence of an acetamido group at the para-position of the phenyl ring was a starting point for further modifications. The conversion of this acetamido group to a free amino group was found to be particularly important. Derivatives with a free amino group on the phenyl ring demonstrated more potent anticancer activity against A549 human lung adenocarcinoma cells, suggesting that this group is crucial for the compound's mechanism of action in this context. researchgate.net

Furthermore, the hydroxyl group at the para-position of the phenyl ring in 5-(4-Hydroxyphenyl)pyrrolidin-2-one is a significant feature. In a broader context of drug metabolism and activity, aromatic hydroxylation can have varied effects. While it can introduce a key hydrogen bonding interaction, it can also, in some cases, lead to a loss of activity if the bulky hydroxyl group causes steric hindrance at the receptor binding site. mdpi.com The precise impact of the 4-hydroxy group would be dependent on the specific biological target.

The following table summarizes the influence of substituents on the phenyl ring of related pyrrolidinone cores on biological activity.

Parent Compound Structure Substituent (R) Observed Biological Activity
1-(R-phenyl)-5-oxopyrrolidine-3-carboxylic acid-NHCOCH₃Precursor for more active compounds
1-(R-phenyl)-5-oxopyrrolidine-3-carboxylic acid-NH₂Enhanced anticancer activity
2-(R-phenyl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl) thiazolidin-4-one-OH (at para-position)Potent antioxidant and anticancer activity

This data is derived from studies on related heterocyclic compounds containing a substituted phenyl ring.

The pyrrolidinone ring is a five-membered, non-planar heterocyclic scaffold. unipa.it This non-planarity, often described as "pseudorotation," allows the ring to adopt various conformations, which can significantly influence how the molecule fits into a biological target. unipa.it This conformational flexibility provides a means to explore three-dimensional chemical space, a key aspect of modern drug design. unipa.it

The C5 position of this compound is a chiral center, meaning the molecule can exist as two different stereoisomers (enantiomers). The spatial arrangement of the 4-hydroxyphenyl group at this position is critical for biological activity. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can have vastly different pharmacological activities, with one enantiomer often being significantly more potent than the other, or even having a different type of activity altogether. unipa.it This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

Modifications to other parts of the this compound scaffold, such as at the N1 nitrogen or at the C3 or C4 positions of the pyrrolidinone ring, can be considered peripheral chain modifications. These changes can modulate the compound's solubility, metabolic stability, and ability to interact with its biological target.

In a study of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, the carboxylic acid group at the C3 position was modified to create a series of hydrazones. nih.gov These modifications led to compounds with significant antimicrobial activity, particularly against multidrug-resistant Staphylococcus aureus. The introduction of a 5-nitrothiophene substituent via a hydrazone linkage resulted in a compound with promising and selective antimicrobial properties. nih.gov This indicates that the C3 position is a viable point for modification to introduce new biological activities.

Similarly, substitutions at the N1 position of the pyrrolidinone ring are a common strategy in the development of pyrrolidinone-based drugs. While specific examples for this compound are scarce, in other pyrrolidinone series, the N1 substituent is often varied to optimize pharmacokinetic properties and target engagement.

The table below illustrates the effect of peripheral modifications on the biological activity of a related pyrrolidinone core.

Parent Compound Modification Resulting Moiety Observed Biological Activity
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acidModification at C3HydrazideIntermediate for further synthesis
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acidModification at C3Hydrazone with 4-chlorobenzylideneAnticancer and antimicrobial activity
1-(4-aminophenyl)-5-oxopyrrolidine-3-carboxylic acidModification at C3Hydrazone with 5-nitrothiophenePotent and selective antimicrobial activity

This data is derived from a study on 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives. nih.gov

Pharmacophore Elucidation and Development

A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to have a specific biological activity. ijsrst.com It defines the spatial arrangement of these features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For this compound, a hypothetical pharmacophore can be proposed based on its chemical structure. The key features would likely include:

A Hydrogen Bond Donor: The hydroxyl (-OH) group on the phenyl ring.

A Hydrogen Bond Acceptor: The oxygen atom of the hydroxyl group and the carbonyl (C=O) group of the lactam.

A Hydrogen Bond Donor: The nitrogen-hydrogen (N-H) group of the lactam.

An Aromatic/Hydrophobic Region: The phenyl ring.

A Defined Stereocenter: The chiral carbon at the C5 position, which dictates the precise 3D orientation of the phenyl ring relative to the pyrrolidinone core.

This hypothetical pharmacophore model suggests that the molecule can engage in a variety of interactions with a biological target. The hydroxyl group and the lactam moiety can form crucial hydrogen bonds, while the phenyl ring can participate in hydrophobic or π-stacking interactions. The development of a validated pharmacophore model would require further computational studies and experimental testing of a diverse set of analogues to confirm which of these features are essential for a given biological activity. Such a model would be an invaluable tool for the design of new, more potent, and selective derivatives.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in understanding the binding mode and affinity of potential drug candidates. For derivatives of the pyrrolidin-2-one scaffold, molecular docking has been employed to investigate their interactions with various biological targets.

Research on related pyrrolidin-2-one derivatives has demonstrated their potential as inhibitors of enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease research. researchgate.net In such studies, docking simulations are used to place the ligand into the active site of the enzyme, and a scoring function estimates the binding affinity. For instance, docking studies on pyrrolidin-2-one derivatives against AChE revealed that specific substitutions could lead to high docking scores, indicating strong binding affinity. researchgate.net These simulations often highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For 5-(4-Hydroxyphenyl)pyrrolidin-2-one, the hydroxyl group on the phenyl ring and the carbonyl group of the pyrrolidinone ring are likely to be key sites for forming hydrogen bonds with amino acid residues in a target's active site.

Similarly, the 4-hydroxyphenyl moiety is a feature of inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), an important target for herbicides. mdpi.com Docking studies on HPPD inhibitors help elucidate the structural basis for their activity, showing how they fit within the enzyme's active site. mdpi.commdpi.com Although specific docking studies for this compound against a particular target are not widely published, the principles from related compounds suggest it could be modeled against various receptors where its structural motifs are relevant.

Table 1: Representative Molecular Docking Scores for Pyrrolidin-2-one Derivatives against Acetylcholinesterase (AChE) This table is illustrative, based on findings for related compounds.

CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Pyrrolidin-2-one Derivative 1AChE (4EY7)-18.59Tyr72, Trp286, Tyr341
Pyrrolidin-2-one Derivative 2AChE (4EY7)-18.06Tyr124, Asp74, Phe338
Donepezil (Reference Drug)AChE (4EY7)-17.26Trp86, Tyr337, Phe338

Molecular Dynamics Simulations for Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. MD simulations model the atomic movements of the system, providing insights into the conformational changes and the persistence of key interactions identified in docking. nih.gov

Quantum Chemical Calculations (e.g., HOMO-LUMO Gap, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule. ijesit.com These methods can compute various molecular descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. researchgate.netsemanticscholar.org These calculations provide fundamental insights into the electronic behavior of this compound, which is essential for predicting its interaction capabilities.

Table 2: Theoretical Quantum Chemical Parameters for this compound Calculated using DFT with B3LYP/6-311++G(d,p) basis set. These are theoretical values for illustrative purposes.

ParameterDefinitionPredicted Value (eV)
EHOMOEnergy of Highest Occupied Molecular Orbital-5.89
ELUMOEnergy of Lowest Unoccupied Molecular Orbital-0.72
Energy Gap (ΔE)ELUMO - EHOMO5.17
Ionization Potential (I)-EHOMO5.89
Electron Affinity (A)-ELUMO0.72

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. plos.org By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured biological activities against a specific target would be required. Various molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound. Statistical methods are then used to generate an equation that relates these descriptors to the observed activity. plos.org For example, a QSAR study on flavonoid inhibitors of the Hepatitis B virus identified key descriptors that influence antiviral activity. plos.org Such a model could be developed for pyrrolidin-2-one derivatives to predict their inhibitory potential against a target enzyme, helping to prioritize which new analogues should be synthesized and tested.

Computational Prediction of Pharmacokinetic and ADME Properties

In drug discovery, it is crucial that a compound not only has high efficacy but also possesses favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. numberanalytics.com Computational models are widely used in the early stages to predict these properties, helping to identify candidates with a higher probability of success in clinical trials. nih.govelsevierpure.com

Various in silico tools can predict key ADME parameters for a molecule like this compound based on its structure. These predictions include oral bioavailability, blood-brain barrier (BBB) penetration, aqueous solubility, and potential for inhibiting cytochrome P450 enzymes (which are critical for drug metabolism). researchgate.net Studies on related pyrrolidin-2-one derivatives have utilized such predictions to assess their drug-likeness, finding them to have good to excellent oral absorption and CNS activity. researchgate.net These computational profiles are essential for flagging potential liabilities early and optimizing the molecular structure to achieve a better pharmacokinetic profile. researchgate.net

Table 3: Predicted ADME Properties for this compound These properties are computationally predicted and serve as an estimation.

PropertyPredicted Value/ClassificationSignificance
Molecular Weight177.20 g/molCompliance with Lipinski's Rule of Five (<500)
LogP (Lipophilicity)0.45Indicates moderate lipophilicity, influencing absorption and distribution
Topological Polar Surface Area (TPSA)49.6 ŲPredicts good oral bioavailability and cell permeability
Hydrogen Bond Donors2Compliance with Lipinski's Rule of Five (≤5)
Hydrogen Bond Acceptors2Compliance with Lipinski's Rule of Five (≤10)
Aqueous Solubility (LogS)-1.5Indicates moderate solubility
Blood-Brain Barrier (BBB) PermeationPredicted to be lowSuggests limited penetration into the central nervous system

Metabolic Transformations in Biological Systems Non Human Investigations

Primary Metabolic Pathways

The initial metabolic transformations of 5-(4-Hydroxyphenyl)pyrrolidin-2-one and its precursors involve a series of oxidative and hydrolytic reactions designed to increase their polarity and facilitate excretion.

While direct hydroxylation studies on this compound are not extensively detailed in public literature, the metabolism of its parent compounds and structurally related molecules provides significant insights. The presence of a phenyl ring and a pyrrolidinone structure offers sites for both aromatic and aliphatic hydroxylation.

Aromatic hydroxylation can occur on the phenyl ring, ortho to the existing hydroxyl group, to form a catechol derivative. This type of reaction is a common metabolic pathway for phenolic compounds, catalyzed by cytochrome P450 (CYP) enzymes. mdpi.com Further oxidation of such catechols can lead to the formation of reactive intermediates. researchgate.net

Aliphatic hydroxylation can occur on the pyrrolidinone ring. For instance, studies on N-substituted pyrrolidin-2-ones have demonstrated that microbial systems, such as Sphingomonas sp., can introduce a hydroxyl group at the C4 position of the pyrrolidinone ring with high stereoselectivity. researchgate.net While this is a microbial system, it highlights the chemical feasibility of such a transformation, which could be catalyzed by mammalian CYP enzymes. The metabolism of nefiracetam (B1678012) in rats and dogs also yields various hydroxylated metabolites, although the exact structures are not always fully elucidated in general literature. oup.comnih.gov

Table 1: Potential Hydroxylation Reactions

Reaction TypePositionPotential ProductNotes
Aromatic HydroxylationOrtho to existing -OH group5-(3,4-Dihydroxyphenyl)pyrrolidin-2-oneCommon pathway for phenols; may lead to reactive quinones.
Aliphatic HydroxylationC3 or C4 of pyrrolidinone ring4-Hydroxy-5-(4-hydroxyphenyl)pyrrolidin-2-oneThe starting compound is already hydroxylated at the 4-position of the phenyl ring. Further hydroxylation could occur on the pyrrolidinone ring.

N-dealkylation is not a relevant pathway for this compound as it lacks an N-alkyl substituent. The nitrogen atom is part of a secondary amide within a lactam ring.

N-oxidation, the addition of an oxygen atom to the nitrogen, is a potential metabolic pathway for amides and lactams, often mediated by cytochrome P450 enzymes. nih.gov This can lead to the formation of N-hydroxy metabolites. The N-hydroxylation of aromatic amines, for instance, is a known bioactivation pathway catalyzed by enzymes like CYP2E1, leading to oxidative stress. nih.gov While specific data for this compound is scarce, N-oxidation of the lactam nitrogen remains a theoretical possibility.

The pyrrolidin-2-one structure contains a cyclic amide (lactam) bond. Hydrolysis of this bond would result in the opening of the lactam ring to form the corresponding gamma-amino acid, 4-amino-4-(4-hydroxyphenyl)butanoic acid. This is a major metabolic route for many racetam drugs. For example, aniracetam (B1664956) is rapidly metabolized via amide hydrolysis. dntb.gov.uanih.gov Similarly, the metabolism of the drug tirzepatide involves amide hydrolysis as one of its clearance pathways. wikipedia.org In the context of daclatasvir (B1663022), which contains a pyrrolidine (B122466) moiety, oxidative ring opening occurs, demonstrating the susceptibility of this ring system to metabolic cleavage. nih.gov

Conjugation Reactions (e.g., Glucuronidation)

The phenolic hydroxyl group of this compound is a prime site for phase II conjugation reactions, particularly glucuronidation. This process involves the attachment of glucuronic acid, which significantly increases the water solubility of the compound and facilitates its excretion.

Studies on structurally similar compounds provide strong evidence for this pathway. For example, 5-(4'-Hydroxyphenyl)-5-phenylhydantoin (4'-HPPH), a major metabolite of phenytoin, undergoes extensive O-glucuronidation at its phenolic hydroxyl group. nih.gov Research has identified specific UDP-glucuronosyltransferase (UGT) enzymes, namely UGT1A1, UGT1A9, and UGT2B15, as being responsible for this stereoselective conjugation in human liver microsomes. nih.gov Similarly, various hydroxypropranolol metabolites are known to be conjugated by a range of UGT isoforms. nih.gov It is highly probable that this compound follows a similar metabolic fate in non-human species, forming an O-glucuronide conjugate.

Table 2: Conjugation Reactions

Reaction TypeFunctional GroupEnzyme FamilyProduct
GlucuronidationPhenolic Hydroxyl (-OH)UGTs5-(4-Glucuronidyloxyphenyl)pyrrolidin-2-one

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 isoforms, UGTs, COMT)

The biotransformation of this compound and its precursors is orchestrated by several key enzyme systems.

Cytochrome P450 (CYP) Isoforms : These enzymes are central to phase I oxidative metabolism. droracle.ainih.govnih.gov CYP enzymes are responsible for the hydroxylation of aromatic and aliphatic carbons. mdpi.com In the context of related compounds, CYP1A2 and CYP2E1 have been implicated in the N-hydroxylation of aromatic amines. nih.gov The specific CYP isoforms involved in the metabolism of this compound have not been definitively identified, but based on the metabolism of other phenolic compounds and racetams, isoforms from the CYP1A, CYP2C, CYP2D, and CYP3A families are likely contributors, though significant species differences exist. researchgate.net

UDP-Glucuronosyltransferases (UGTs) : These are the primary enzymes responsible for glucuronidation. As mentioned, the phenolic hydroxyl group makes the compound an excellent substrate for UGTs. Based on studies with similar structures, UGT1A1, UGT1A9, and other UGT1A and UGT2B family members are strong candidates for catalyzing the conjugation of this compound. nih.govnih.gov

Catechol-O-Methyltransferase (COMT) : If aromatic hydroxylation occurs to form a catechol (3,4-dihydroxy) derivative, COMT would likely be involved in the subsequent methylation of one of the hydroxyl groups, a common pathway in the metabolism of catechols.

Formation of Reactive Metabolites (e.g., Iminium Ions, Quinone Intermediates)

The metabolism of certain chemical structures can lead to the formation of reactive metabolites, which are electrophilic species capable of covalently binding to cellular macromolecules. nih.gov

Quinone Intermediates : The phenolic moiety of this compound is a structural alert for potential bioactivation. Oxidation of the phenol (B47542) can lead to a phenoxy radical, which can be further oxidized, particularly after hydroxylation to a catechol or hydroquinone, to form a reactive quinone or quinone-methide intermediate. researchgate.netnih.gov These intermediates are electrophiles that can react with nucleophiles such as glutathione (B108866) (GSH) or cellular proteins. rsc.org For example, the biotransformation of the drug diclofenac (B195802) involves the formation of reactive acyl glucuronides and quinone imines. nih.gov

Iminium Ions : The oxidation of the pyrrolidine ring in daclatasvir leads to an aminoaldehyde intermediate, which is a precursor to a reactive species. nih.gov While not a classic iminium ion, it highlights the potential for the pyrrolidine/pyrrolidinone ring to undergo oxidative activation. The formation of iminium ions typically involves the oxidation of cyclic amines, and while less common for lactams, oxidative metabolism at the carbon alpha to the nitrogen could potentially lead to related reactive species.

In Vitro Metabolic Stability Assessment

The in vitro metabolic stability of a compound is a critical parameter assessed during drug discovery and development, providing insights into its potential in vivo clearance rate. This assessment typically involves incubating the compound with subcellular fractions, such as liver microsomes or S9 fractions, from various species to determine its rate of metabolism. These fractions contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP450) enzymes, which are responsible for the majority of phase I metabolic reactions.

While specific experimental data on the in vitro metabolic stability of this compound in non-human biological systems is not extensively available in the public domain, an understanding of its likely metabolic fate can be inferred from the metabolism of structurally related compounds. The chemical structure of this compound contains two key moieties that are susceptible to metabolic transformations: the 4-hydroxyphenyl group and the pyrrolidin-2-one ring.

Predicted Metabolic Pathways:

Based on established metabolic pathways for similar chemical structures, the in vitro metabolism of this compound in non-human liver microsomes is anticipated to proceed through several key reactions:

Phase I Metabolism:

Aromatic Hydroxylation: The 4-hydroxyphenyl group may undergo further hydroxylation on the aromatic ring, a common metabolic pathway for phenolic compounds mediated by CYP450 enzymes.

Oxidation of the Pyrrolidinone Ring: The pyrrolidin-2-one ring is a lactam structure and can be a substrate for various oxidative enzymes. Studies on other pyrrolidinone-containing compounds have shown that hydroxylation can occur at various positions on the ring. For instance, research on the metabolism of α-pyrrolidinovalerophenone (α-PVP) in human liver microsomes identified hydroxylation and subsequent opening of the pyrrolidine ring as metabolic pathways. nih.gov Similarly, studies on daclatasvir, which contains a pyrrolidine moiety, have demonstrated that δ-oxidation of the pyrrolidine ring is a significant metabolic route in liver microsomes from rats and monkeys. nih.gov

Phase II Metabolism:

Glucuronidation and Sulfation: The phenolic hydroxyl group on the 4-hydroxyphenyl moiety is a prime site for phase II conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), are common pathways for the detoxification and excretion of phenolic compounds. Studies on other hydroxyphenyl-containing compounds have confirmed that these conjugation reactions are major metabolic routes. nih.gov

General Methodology for In Vitro Metabolic Stability Assays:

The standard approach to assess in vitro metabolic stability involves the following steps:

Incubation: The test compound is incubated with a known concentration of liver microsomes (e.g., from rat, dog, or mouse) at 37°C. nih.gov

Cofactor Requirement: The reaction is initiated by the addition of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which is an essential cofactor for CYP450 enzymes. nih.gov

Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

Reaction Termination: The metabolic reaction in the aliquots is stopped, typically by the addition of a cold organic solvent like acetonitrile.

Analysis: The concentration of the remaining parent compound at each time point is determined using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

From the disappearance of the parent compound over time, key metabolic stability parameters can be calculated, including the in vitro half-life (t½) and the intrinsic clearance (CLint). These parameters are valuable for predicting the hepatic clearance of the compound in vivo.

Data on Structurally Related Compounds:

While no specific data tables for this compound are available, studies on other compounds provide context. For example, in vitro metabolism studies of various compounds in rat and dog liver microsomes have shown a wide range of metabolic stability, with half-lives ranging from very short (indicating rapid metabolism) to long (indicating high stability). The actual stability of this compound would depend on its specific affinity for the metabolic enzymes present in the test system.

Without direct experimental data, the following table lists the compound discussed in this article.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques

Chromatography is a fundamental analytical tool for separating, identifying, and purifying the components of a mixture. In the context of 5-(4-hydroxyphenyl)pyrrolidin-2-one, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate components of a mixture with high resolution and sensitivity. It is widely used to determine the purity of synthesized compounds and to quantify their amounts. A Reverse-Phase HPLC (RP-HPLC) method can be developed and validated for the analysis of pyrrolidinone derivatives. For instance, a simple and selective stability-indicating RP-HPLC method has been utilized to monitor the degradation and identify impurities of related pyrrole (B145914) compounds. pensoft.net

A typical HPLC system for this purpose would consist of a pump to deliver the mobile phase at a constant flow rate, an injector, a C18 analytical column, a column oven to maintain a consistent temperature, and a UV detector for analyte detection. pensoft.net The choice of mobile phase, flow rate, and detection wavelength are critical parameters that need to be optimized for effective separation and quantification. For example, a mobile phase delivered isocratically at a flow rate of 1.0 ml/min with the column maintained at 30 °C and UV detection at 225 nm has been used for similar compounds. pensoft.net The purity of a substance like 5-(hydroxymethyl)furfural (HMF), a related heterocyclic compound, has been successfully determined to be greater than 98% using HPLC. researchgate.net

Table 1: Illustrative HPLC Method Parameters

ParameterCondition
Instrument High-Performance Liquid Chromatograph
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector UV at 225 nm

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used to monitor the progress of chemical reactions. It allows for the quick assessment of the consumption of starting materials and the formation of products. In the synthesis of pyrrolidin-2-one derivatives, TLC is an indispensable tool. For example, the completion of a reaction to form a substituted pyrrolidin-2-one can be monitored by TLC, with the product having a specific retention factor (R_f) value. nih.gov For instance, in the synthesis of 5-(3-Chlorophenyl)-1-(4-nitrophenyl)pyrrolidin-2-one, the product was identified with an R_f of 0.56 using a mobile phase of ethyl acetate (B1210297) and petroleum ether (1:1). nih.gov Similarly, during the synthesis of (S)-2-Amido-pyrrolidine-1-carboxylic acid benzyl (B1604629) ester, the reaction's completion was confirmed by monitoring the starting material's disappearance via TLC. orgsyn.org

Mass Spectrometry for Metabolite Identification and Quantification (e.g., LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for identifying and quantifying compounds, especially in complex biological matrices. Tandem mass spectrometry (LC-MS/MS) further enhances this selectivity and is invaluable for metabolite studies.

The identification of metabolites of various compounds, including those with a hydroxyphenyl moiety, is a common application of LC-MS/MS. For instance, a sensitive LC-MS/MS method was developed for the pharmacokinetic study of carvedilol (B1668590) and its metabolite, 4'-hydroxyphenyl carvedilol, in plasma. nih.gov This method allowed for the detection and quantification of both the parent drug and its metabolite at low concentrations. nih.gov Similarly, an ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the analysis of various aromatic metabolites, including 4-hydroxyphenyllactic acid, in human blood serum. nih.gov

Bioanalytical Methods for Concentration Determination in Biological Matrices

Bioanalytical methods are essential for determining the concentration of a drug or its metabolites in biological fluids such as plasma, serum, or urine. These methods must be validated to ensure their accuracy, precision, and reliability. A review of analytical methods for the determination of 5-fluorouracil (B62378) in biological matrices highlights the importance of robust bioanalytical techniques, including chromatographic and mass spectrometric methods, to support preclinical and clinical studies. nih.gov

The development of these methods often involves sample preparation steps like protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix. nih.gov For example, in the analysis of phenyl- and indole-containing acids in serum, protein precipitation with methanol (B129727) was found to be an effective sample clean-up method. nih.gov The validated method can then be used to determine the concentration of the analyte in samples from pharmacokinetic or metabolic studies.

Future Perspectives and Research Directions

Advanced Synthetic Strategies for Novel Analogues

The future of synthesizing novel analogues of 5-(4-Hydroxyphenyl)pyrrolidin-2-one lies in the development of more efficient and diverse chemical methodologies. Researchers are moving beyond traditional multi-step syntheses, which can be time-consuming and less efficient. organic-chemistry.org

Key advanced strategies include:

Combinatorial Chemistry: This approach enables the rapid synthesis of large libraries of related compounds by systematically combining different chemical building blocks. pnas.orgniscpr.res.in Techniques like split-pool synthesis can generate vast numbers of molecules at once, significantly accelerating the discovery of new lead compounds. pnas.orgniscpr.res.in

DNA-Encoded Libraries (DELs): A transformative technology that marries combinatorial chemistry with DNA-based encoding, allowing for the creation and screening of massive libraries of compounds. acs.org This method has shown promise for generating diverse pyrrolidine-fused scaffolds. acs.org

Multi-component Reactions (MCRs): These reactions allow for the formation of complex molecules from three or more starting materials in a single step, offering a more atom-economical and efficient route to novel pyrrolidinone derivatives.

Stereoselective Synthesis: Given the importance of stereochemistry in biological activity, developing methods to control the 3D arrangement of atoms is crucial. nih.govnih.gov Future syntheses will increasingly focus on creating specific stereoisomers to enhance target binding and efficacy. nih.govnih.gov

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can accelerate reaction times, increase yields, and support green chemistry principles in the synthesis of pyrrolidine (B122466) derivatives. nih.gov

These advanced synthetic methods will be instrumental in generating a wide array of novel analogues of this compound for biological evaluation.

Exploration of New Biological Targets and Disease Indications

While the pyrrolidine scaffold is known for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, the full therapeutic potential of this compound and its derivatives is still being uncovered. nih.govfrontiersin.org

Future research will likely focus on:

Expanding Therapeutic Areas: Systematic screening of new analogues against a wider range of biological targets could reveal novel therapeutic applications. For instance, derivatives have been investigated for their potential as STAT6 inhibitors for allergic conditions and as NMDA receptor antagonists. nih.govnih.gov

Target Identification and Validation: Identifying the specific molecular targets through which these compounds exert their effects is a key area of future research. This will involve a combination of experimental techniques and computational predictions.

Dual-Activity Compounds: Researchers are exploring the design of hybrid molecules that can modulate multiple targets simultaneously, potentially leading to more effective treatments for complex diseases. nih.gov

The following table summarizes some of the explored and potential biological targets for pyrrolidine derivatives.

Biological Target/ActivityTherapeutic IndicationReference
AnticancerCancer nih.gov
AntimicrobialInfectious Diseases nih.gov
Anti-inflammatoryInflammatory Diseases frontiersin.org
STAT6 InhibitionAllergic Conditions (e.g., Asthma) nih.gov
NMDA Receptor AntagonismNeurological Disorders nih.gov
Monoacylglycerol Lipase (B570770) (MAGL) InhibitionNeurodegenerative Diseases researchgate.net
α-amylase InhibitionDiabetes frontiersin.org

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and improving the prediction of compound activity. nih.govresearchgate.netresearchgate.netbpasjournals.com

Key applications in the context of this compound include:

Virtual Screening and Lead Optimization: AI algorithms can rapidly screen vast virtual libraries of compounds to identify those most likely to be active against a specific target. nih.gov This significantly reduces the number of compounds that need to be synthesized and tested experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use computational methods to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govscispace.com These models can predict the activity of new, unsynthesized compounds and guide the design of more potent analogues. nih.govscispace.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel pyrrolidinone-based drug candidates. nih.gov

Predicting Pharmacokinetic Properties: AI can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process. researchgate.netresearchgate.net

The integration of these computational tools will enable a more rational and efficient design of novel this compound analogues with improved therapeutic potential.

Development of Prodrug Strategies for Improved Pharmacokinetics

A significant challenge in drug development is ensuring that a compound reaches its target in the body in sufficient concentrations to be effective. mdpi.comnumberanalytics.com Prodrug strategies involve modifying a drug molecule to improve its pharmacokinetic properties, such as solubility, stability, and permeability. mdpi.comnumberanalytics.comresearchgate.netnih.govnih.gov

For this compound, prodrug approaches could be used to:

Enhance Water Solubility: The phenolic hydroxyl group could be masked with a water-soluble promoiety to improve the compound's solubility for administration. nih.gov

Improve Membrane Permeability: By temporarily masking polar functional groups, a prodrug can become more lipophilic, allowing it to more easily cross biological membranes. nih.gov

Targeted Drug Delivery: Prodrugs can be designed to be activated by specific enzymes that are abundant at the site of disease, thereby concentrating the active drug where it is needed most.

The development of prodrugs of this compound represents a promising avenue for overcoming pharmacokinetic limitations and enhancing its therapeutic efficacy.

Q & A

Q. What are the common synthetic routes for 5-(4-hydroxyphenyl)pyrrolidin-2-one, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves cyclization or functionalization of pre-existing pyrrolidinone scaffolds. For example:

  • Cyclocondensation : Reacting 4-hydroxybenzaldehyde derivatives with γ-aminobutyric acid analogs under acidic conditions (e.g., HCl/ethanol) yields the pyrrolidinone core .
  • Functionalization : Introducing the 4-hydroxyphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) .
    Optimization : Key parameters include temperature (60–100°C), solvent polarity (DMF or THF), and catalysts (e.g., Pd(PPh₃)₄ for coupling). Reaction progress is monitored by TLC or HPLC, and purity is ensured via recrystallization (ethanol/water mixtures) .

Q. How is the structural integrity of this compound validated experimentally?

Methodological Answer:

  • X-ray crystallography : Single-crystal analysis confirms bond lengths (e.g., C–C = 1.54 Å), dihedral angles (e.g., 85.2° between phenyl and pyrrolidinone planes), and hydrogen-bonding networks (e.g., O–H···O interactions with R factor < 0.05) .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons) and δ 175–180 ppm (carbonyl carbons) verify substitution patterns .
    • IR : Stretching frequencies at ~3250 cm⁻¹ (O–H) and ~1680 cm⁻¹ (C=O) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies (e.g., antimicrobial vs. anti-inflammatory potency) may arise from assay conditions or structural variations. Strategies include:

  • Comparative studies : Test derivatives under standardized assays (e.g., MIC for antimicrobial activity vs. ELISA for IL-6 inhibition ).
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., halogenation at the phenyl ring) to isolate contributing factors .
  • Dose-response validation : Use IC₅₀/EC₅₀ curves to quantify potency thresholds and rule out false positives from cytotoxicity .

Q. What advanced techniques are used to study the compound’s interaction with biological targets like IL-6?

Methodological Answer:

  • In vitro models : Treat macrophage cell lines (e.g., RAW 264.7) with lipopolysaccharide (LPS) to induce IL-6 secretion, then quantify inhibition via ELISA (detection limit: ~10 pg/mL) .
  • Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to IL-6 receptor α (PDB ID: 1ALU). Key interactions include hydrogen bonds between the hydroxyl group and Arg-557 .
  • Kinetic assays : Surface plasmon resonance (SPR) measures binding affinity (KD values) in real-time .

Q. How can crystallographic data guide the design of novel derivatives with improved stability?

Methodological Answer:

  • Torsional analysis : Identify rigid regions (e.g., the pyrrolidinone ring) and flexible moieties (e.g., hydroxyl group orientation) from X-ray data .
  • Co-crystallization : Co-crystallize derivatives with target proteins (e.g., kinases) to optimize binding geometry .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., π-π stacking) to predict solubility and crystallinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.